molecular formula C14H16INO2 B12811311 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid

Cat. No.: B12811311
M. Wt: 357.19 g/mol
InChI Key: JSWVROOEEJDBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid is a chemical compound with the molecular formula C14H16INO2 and a molecular weight of 357.19 g/mol This compound features a benzoic acid core substituted with an iodine atom and a spirocyclic azaspiro group

Preparation Methods

The synthesis of 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols using reagents like potassium permanganate or lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. .

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential to modulate biological processes and therapeutic effects .

Comparison with Similar Compounds

4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16INO2

Molecular Weight

357.19 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-4-iodobenzoic acid

InChI

InChI=1S/C14H16INO2/c15-10-1-2-11(13(17)18)12(9-10)16-7-5-14(3-4-14)6-8-16/h1-2,9H,3-8H2,(H,17,18)

InChI Key

JSWVROOEEJDBDC-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(CC2)C3=C(C=CC(=C3)I)C(=O)O

Origin of Product

United States

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